molecular formula C13H15BrN4O2 B1667867 Brodimoprim CAS No. 56518-41-3

Brodimoprim

Cat. No.: B1667867
CAS No.: 56518-41-3
M. Wt: 339.19 g/mol
InChI Key: BFCRRLMMHNLSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brodimoprim is a structural derivative of trimethoprim, where the 4-methoxy group of trimethoprim is replaced with a bromine atom. It is a selective inhibitor of bacterial dihydrofolate reductase, making it an effective antimicrobial agent .

Mechanism of Action

Target of Action

Brodimoprim is known to target the protein dihydrofolate reductase (DHFR) . DHFR is an enzyme critical for the synthesis of tetrahydrofolic acid, a form of folic acid that bacteria need to produce nucleic acids and proteins .

Mode of Action

This compound’s mode of action is founded on its potent inhibition of bacterial DHFR . By binding to DHFR, this compound effectively blocks the conversion of dihydrofolate to tetrahydrofolate . This action stalls bacterial DNA synthesis and protein production, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting DHFR, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in this pathway . This disruption leads to a deficiency in tetrahydrofolate, which is essential for the synthesis of nucleic acids and proteins in bacteria .

Pharmacokinetics

Following an oral dose of 400 mg this compound, the peaks of the mean concentration curves were 3.2 ± 1.0 mg/1 in serum and 1.0 ± 0.2 mg/1 in skin blister fluid . The terminal half-lives were 25.9 ± 2.2 h and 42.2 ± 6.5 h in serum and blister fluid, respectively . During multiple dosing, the pharmacokinetic parameters of this compound remained unchanged, and induction or inhibition of the drug metabolizing/eliminating enzymes can be excluded . At steady state, drug accumulation in plasma reached a factor of 2.6 and therefore a reduction of the maintenance dose by 50% is recommended .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. By blocking the conversion of dihydrofolate to tetrahydrofolate, this compound stalls bacterial DNA synthesis and protein production . This action effectively inhibits the growth and proliferation of bacteria .

Action Environment

The interaction of this compound with biomembranes is influenced by the pH of the environment . The protonation of the drug, which is related to pH, affects its interaction with biomembranes . Therefore, environmental factors such as pH can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Brodimoprim, like trimethoprim, acts by selectively inhibiting bacterial dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a coenzyme required for the production of purines, thymidylic acid, and certain amino acids. By inhibiting this enzyme, this compound disrupts bacterial DNA synthesis .

Cellular Effects

The inhibition of dihydrofolate reductase by this compound leads to a decrease in the production of essential biomolecules, thereby inhibiting bacterial growth . This impacts various cellular processes, including DNA replication, transcription, and translation, ultimately leading to cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to bacterial dihydrofolate reductase, thereby inhibiting the enzyme . This prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway .

Temporal Effects in Laboratory Settings

Its antimicrobial activity has been demonstrated in various studies .

Dosage Effects in Animal Models

Its efficacy in treating bacterial infections has been demonstrated in clinical studies .

Metabolic Pathways

This compound is involved in the folate metabolic pathway . By inhibiting dihydrofolate reductase, it disrupts the conversion of dihydrofolate to tetrahydrofolate, affecting the synthesis of purines, thymidylic acid, and certain amino acids .

Transport and Distribution

Its ability to penetrate bacterial cells and inhibit dihydrofolate reductase suggests that it may be transported across cell membranes .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the cytoplasm where dihydrofolate reductase is located .

Preparation Methods

The synthesis of brodimoprim involves several steps:

Chemical Reactions Analysis

Brodimoprim undergoes various chemical reactions:

Scientific Research Applications

Brodimoprim has a broad spectrum of applications in scientific research:

    Chemistry: It is used as a model compound in studying the inhibition of dihydrofolate reductase.

    Biology: Its antibacterial properties make it valuable in microbiological studies, particularly in understanding bacterial resistance mechanisms.

    Medicine: this compound is explored for its potential in treating bacterial infections, especially those resistant to other antibiotics.

    Industry: It is used in the development of new antimicrobial agents and in the study of drug interactions.

Comparison with Similar Compounds

Brodimoprim is compared with other similar compounds like trimethoprim:

This compound’s unique structure, with the bromine substitution, provides it with distinct properties that can be advantageous in certain antimicrobial applications.

Properties

IUPAC Name

5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCRRLMMHNLSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205070
Record name Brodimoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56518-41-3
Record name Brodimoprim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56518-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brodimoprim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056518413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brodimoprim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13795
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brodimoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brodimoprim
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRODIMOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1YC7T6LLI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Brodimoprim
Reactant of Route 2
Reactant of Route 2
Brodimoprim
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Brodimoprim
Reactant of Route 4
Brodimoprim
Reactant of Route 5
Reactant of Route 5
Brodimoprim
Reactant of Route 6
Reactant of Route 6
Brodimoprim

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.